Ethyl 5-acenaphthoylformate Ethyl 5-acenaphthoylformate
Brand Name: Vulcanchem
CAS No.: 101110-21-8
VCID: VC0009255
InChI: InChI=1S/C16H14O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3
SMILES: CCOC(=O)C(=O)C1=CC=C2CCC3=C2C1=CC=C3
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

Ethyl 5-acenaphthoylformate

CAS No.: 101110-21-8

VCID: VC0009255

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-acenaphthoylformate - 101110-21-8

Description

Ethyl 5-acenaphthoylformate is an organic compound with the molecular formula C16H14O3. It features a unique structure that includes an acenaphthene core, an ethyl ester, and a formyl group. This compound is used in various chemical reactions and has applications in scientific research. Ethyl 5-acenaphthoylformate can be synthesized through the reaction of acenaphthenequinone with ethyl formate in the presence of a base, typically in a solvent like ethanol under reflux conditions. In industrial settings, its production may involve large-scale batch reactors with controlled temperatures and pressures, followed by purification techniques such as distillation or recrystallization.

This compound participates in several types of chemical reactions, including oxidation, reduction, and nucleophilic substitution. Oxidation converts it into corresponding carboxylic acids, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions can convert it into alcohols, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Nucleophilic substitution reactions involve the replacement of the formyl group with nucleophiles like amines or thiols under basic or acidic conditions. Ethyl 5-acenaphthoylformate serves as a building block in synthesizing complex organic molecules and is explored for its potential in developing new pharmaceuticals. Research indicates that derivatives of this compound may exhibit biological activity, potentially leading to novel therapeutic agents. It can act as an acetylating agent, which is crucial in synthesizing β-lactams, and compounds derived from it can alter cell signaling pathways and gene expression by inhibiting specific enzymes involved in metabolic processes.

Similar compounds include ethyl acetoacetate, which has a similar structure but different reactivity, acenaphthenequinone, the precursor to ethyl 5-acenaphthoylformate, and ethyl formate, a simpler ester used in various chemical reactions. Ethyl 5-acenaphthoylformate's unique combination of an acenaphthene core with both an ethyl ester and a formyl group makes it a versatile compound in organic synthesis.

CAS No. 101110-21-8
Product Name Ethyl 5-acenaphthoylformate
Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name ethyl 2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoacetate
Standard InChI InChI=1S/C16H14O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3
Standard InChIKey PEOBJOVWXOXLHX-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C1=CC=C2CCC3=C2C1=CC=C3
Canonical SMILES CCOC(=O)C(=O)C1=CC=C2CCC3=C2C1=CC=C3
Synonyms ETHYL 5-ACENAPHTHOYLFORMATE
PubChem Compound 24722236
Last Modified Sep 13 2023

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